3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC16355358
Molecular Formula: C17H17BrN4O2S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN4O2S |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 3-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C17H17BrN4O2S/c18-14-6-8-15(9-7-14)25(23,24)21-10-3-4-13(12-21)17-20-19-16-5-1-2-11-22(16)17/h1-2,5-9,11,13H,3-4,10,12H2 |
| Standard InChI Key | LRXMRTFYHCODMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NN=C4N3C=CC=C4 |
Introduction
The compound 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-3-yl} triazolo[4,3-a]pyridine is a heterocyclic molecule combining sulfonamide and triazolopyridine moieties. Such structures are often explored for their potential in medicinal chemistry due to their pharmacologically active frameworks. This article provides a detailed exploration of its chemical properties, synthesis, potential applications, and biological activities.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the Triazolopyridine Core: This is achieved through cyclization reactions involving hydrazines and pyridine derivatives.
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Sulfonamide Substitution: Introduction of the bromophenyl sulfonamide group is achieved using sulfonyl chlorides and appropriate amines under controlled conditions.
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Piperidine Functionalization: The piperidine ring is functionalized to incorporate the sulfonamide group.
The reaction conditions (e.g., solvents, catalysts) vary depending on the desired yield and purity.
Antimalarial Potential
Studies on related triazolo[4,3-a]pyridines have demonstrated significant antimalarial activity by targeting enzymes like falcipain-2 in Plasmodium falciparum. Compounds with sulfonamide fragments often exhibit IC50 values in the micromolar range against malarial parasites .
Anti-inflammatory and Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The bromophenyl substitution could enhance activity against resistant strains of E. coli and Pseudomonas aeruginosa .
Molecular Docking Insights
Molecular docking studies suggest that the triazolopyridine scaffold interacts strongly with enzyme active sites via:
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Hydrophobic Interactions: Facilitated by the bromophenyl group.
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Hydrogen Bonding: Contributed by the sulfonamide oxygen atoms.
These interactions enhance binding affinity and specificity toward biological targets such as kinases or proteases.
Comparative Analysis with Related Compounds
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